(p-Methylphenethyl)methyldichlorosilane
Description
(p-Methylphenethyl)methyldichlorosilane (CAS: SIM6511.0) is a chlorinated organosilane compound featuring a methylphenethyl group (C₆H₄(CH₃)CH₂CH₂–) attached to a silicon atom with one methyl and two chlorine substituents. Its molecular formula is C₁₀H₁₄Cl₂Si, and it has a molecular weight of 233.0 g/mol. This compound is primarily used in hydrophobic coatings, particularly for applications requiring compatibility with styrenics and acrylics . Its structure balances reactivity (due to chlorine substituents) and hydrophobicity (from the aromatic methylphenethyl group).
Properties
Molecular Formula |
C10H12Cl2Si |
|---|---|
Molecular Weight |
231.19 g/mol |
InChI |
InChI=1S/C10H12Cl2Si/c1-8-2-4-9(5-3-8)6-7-13-10(11)12/h2-5,10H,6-7H2,1H3 |
InChI Key |
HYFVOKNRMZCJAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC[Si]C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(p-Methylphenethyl)methyldichlorosilane can be synthesized through the reaction of p-methylphenethyl alcohol with methyldichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
(p-Methylphenethyl)methyldichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Reacts with nucleophiles to replace the chlorine atoms with other functional groups.
Condensation: Forms siloxane bonds through condensation reactions with other silanes or silanols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Condensation: Other silanes or silanols under acidic or basic conditions.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various substituted silanes depending on the nucleophile used.
Condensation: Siloxane polymers or oligomers.
Scientific Research Applications
(p-Methylphenethyl)methyldichlorosilane is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds.
Biology: In the modification of surfaces for biological assays and studies.
Medicine: Potential use in drug delivery systems and biomedical materials.
Industry: Used in the production of specialty polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of (p-Methylphenethyl)methyldichlorosilane involves its reactivity with nucleophiles and its ability to form siloxane bonds. The compound’s chlorosilane groups are highly reactive, allowing it to participate in various chemical reactions that modify surfaces or create new materials .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of (p-methylphenethyl)methyldichlorosilane with analogous organosilanes:
Reactivity and Hydrolysis Behavior
- Chloride vs. Methoxy Groups: Chloride substituents (e.g., in this compound) hydrolyze rapidly in moisture, forming silanol intermediates that crosslink into hydrophobic networks. Methoxy groups (e.g., in ethylphenethyltrimethoxysilane) hydrolyze more slowly, enabling controlled film formation .
- Fluorinated Chains : The perfluorodecyl group in 1H,1H,2H,2H-perfluorodecylmethyldichlorosilane enhances chemical resistance but reduces solubility in organic solvents .
- Substituent Bulk : Bulky groups like t-butyl (in p-(t-butyl)phenethyltrichlorosilane) improve steric protection, reducing hydrolysis rates .
Application-Specific Performance
Research Findings and Industrial Relevance
- Hydrophobic Coatings : this compound outperforms aliphatic silanes (e.g., dimethyldichlorosilane) in aromatic polymer compatibility due to its phenyl group .
- Fluorinated Analogs : While 1H,1H,2H,2H-perfluorodecylmethyldichlorosilane offers superior resistance, its high cost limits use to niche applications .
- Safety vs. Reactivity Trade-off : Methyltrichlorosilane’s three chloride groups increase reactivity but also elevate hazards (e.g., Acute Tox. 3, H314) compared to dichlorinated analogs .
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